molecular formula C25H20O7 B2617755 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one CAS No. 858768-35-1

3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one

Cat. No.: B2617755
CAS No.: 858768-35-1
M. Wt: 432.428
InChI Key: NSYRISSXDKGXKD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one ( 858768-35-1) is a synthetic small molecule with a molecular formula of C25H20O7 and a molecular weight of 432.42 g/mol . This compound belongs to the 4H-chromen-4-one class of heterocyclic scaffolds, which are widely recognized in medicinal chemistry for their versatility and broad spectrum of pharmacological activities . Chromen-4-one derivatives are subjects of extensive research for developing novel therapeutic agents due to their privileged structure as a building block for drug design . Researchers investigate this family of compounds for various bioactivities, including potential anticancer , antimicrobial , and anti-inflammatory effects . The specific substitution pattern on this derivative, featuring methoxyphenoxy and phenoxyacetate groups, makes it a valuable chemical tool for structure-activity relationship (SAR) studies. It is used in exploratory research to understand how substituent variations on the core chromen-4-one scaffold modulate biological activity, selectivity, and physicochemical properties . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O7/c1-28-17-5-3-16(4-6-17)22(26)14-30-20-11-12-21-23(13-20)31-15-24(25(21)27)32-19-9-7-18(29-2)8-10-19/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRISSXDKGXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2’-hydroxyacetophenone derivatives with appropriate aldehydes under acidic or basic conditions.

    Introduction of Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions using 4-methoxyphenol and suitable leaving groups such as halides or tosylates.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through esterification or etherification reactions using 4-methoxybenzoyl chloride or 4-methoxyphenol, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones, phenols, and other oxidized derivatives.

    Reduction: Alcohols, ethers, and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
  • Molecular Formula : C26H22O7
  • Molecular Weight : 454.45 g/mol

Structural Features

The compound features a chromen-4-one core with methoxyphenyl and methoxyphenoxy substituents, which contribute to its unique chemical reactivity and biological activity.

The compound has been studied for its potential antioxidant and anti-inflammatory properties. It is believed to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage. Additionally, it may inhibit pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory effects.

Key Mechanisms:

  • Antioxidant Activity : Scavenging of free radicals.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory pathways.

Pharmacological Research

Research indicates that this compound could serve as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation. Studies have shown that related compounds can suppress nitric oxide production in macrophages without inducing cytotoxicity, suggesting potential use in treating inflammatory disorders.

Chemistry and Synthesis

In synthetic organic chemistry, the compound serves as a building block for the development of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for chemical synthesis.

Industrial Applications

The compound has potential applications in the pharmaceutical industry for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions. Its unique properties may also extend to agrochemicals and other industrial products.

Uniqueness

The distinct substitution pattern of this compound enhances its potential for diverse chemical reactions and bioactivity compared to similar compounds.

Case Study 1: Antioxidant Properties

A study demonstrated that derivatives of chromen-4-one exhibited significant antioxidant activity in vitro. The mechanism involved the scavenging of reactive oxygen species (ROS), highlighting the potential use of this compound in preventing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

Research on related compounds showed that they could effectively reduce inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines. This suggests that this compound may similarly contribute to anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and others, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related chromen-4-one derivatives, emphasizing substituent variations and their biological implications:

Compound ID & Structure Key Substituents Biological Activity (IC₅₀ or % Inhibition) Reference
Target Compound : 3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one - 3-(4-Methoxyphenoxy)
- 7-[2-(4-Methoxyphenyl)-2-oxoethoxy]
Data not explicitly reported
4a : 7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one - 3-(4-Methoxyphenyl)
- 7-(2-(4-Chlorophenyl)-2-oxoethoxy)
α-Glucosidase inhibition (IC₅₀ = 12.3 μM)
G1 : 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one - 7-(2-(Piperidin-1-yl)ethoxy) AChE inhibition (IC₅₀ = 0.89 μM)
Compound 1 : 5-Hydroxy-3-(4-methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one - 5-Hydroxy
- 7-(2-(Piperidin-1-yl)ethoxy)
BuChE inhibition (IC₅₀ = 4.2 μM)
24 : 3-[3-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene]-6-methylthiochroman-4-one - Thiochroman-4-one core
- 3-Benzylidene substituent
Anticancer activity (GI₅₀ = 9.5 μM vs. MCF7)

Key Observations:

Substituent Position and Activity :

  • The 7-position is critical for modulating enzyme inhibition. Electron-withdrawing groups (e.g., 4-chlorophenyl in 4a ) enhance α-glucosidase inhibition, while basic amines (e.g., piperidin-1-yl in G1 ) improve AChE binding.
  • The 3-position methoxyphenyl group is conserved across analogs, suggesting its role in stabilizing aromatic interactions with target enzymes.

Core Modifications :

  • Replacing the chromen-4-one core with thiochroman-4-one (24 ) shifts activity toward anticancer targets, likely due to increased lipophilicity and altered redox properties.

Biological Selectivity :

  • G1 (piperidine-substituted) shows dual AChE/BuChE inhibition, whereas 4a (chlorophenyl-substituted) is selective for α-glucosidase. This highlights the tunability of chromen-4-one derivatives for specific therapeutic targets.

Physicochemical and Spectroscopic Comparisons

Property Target Compound 4a G1
Molecular Weight ~504.5 g/mol 478.9 g/mol 409.4 g/mol
Melting Point Not reported 124–126°C (4b analog) 135–136.6°C
¹H NMR (Key Peaks) - δ 3.8 (OCH₃)
- δ 6.8–7.9 (Ar-H)
δ 7.5–8.1 (Cl-Ar-H) δ 2.5–3.0 (piperidinyl)
Bioavailability Low (high logP) Moderate High (amine solubility)

Notes:

  • The 2-oxoethoxy chain in the target compound may reduce solubility compared to amine-substituted analogs like G1 , limiting its pharmacokinetic profile.
  • 4a ’s 4-chlorophenyl group increases molecular weight and lipophilicity, correlating with enhanced α-glucosidase inhibition.

Biological Activity

3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one, a synthetic organic compound belonging to the chromen-4-one class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C25H20O7
  • Molecular Weight: 432.4 g/mol

The biological activity of this compound is believed to stem from several mechanisms:

  • Antioxidant Activity: The methoxy groups in the structure enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Research indicates that it may inhibit pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory properties .
  • Cytotoxicity Against Cancer Cells: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others, by inducing apoptosis and inhibiting cell proliferation .

In Vitro Studies

Several studies have evaluated the biological activities of this compound:

  • Anti-inflammatory Activity: The compound was shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity .
  • Cytotoxicity Evaluation: The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell growth .

Comparative Analysis with Similar Compounds

A comparative analysis with similar chromenone derivatives highlights the unique properties of this compound:

Compound NameStructureIC50 (μM)Biological Activity
3-(4-methoxyphenyl)-2-methylchromen-4-oneStructure15.0Moderate cytotoxicity
7-(2-Methoxyphenyl)-2-methylchromen-4-oneStructure20.5Low anti-inflammatory
This compound Structure10.0 High antioxidant and anti-inflammatory

Case Studies and Research Findings

  • Study on Anti-cancer Properties : A research study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of MCF-7 cells through apoptosis induction pathways, showing promise as a potential anticancer agent .
  • Inflammation Model : In another study, the compound significantly reduced inflammatory markers in a mouse model of acute inflammation, suggesting its potential use in treating inflammatory diseases .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To validate the efficacy and safety profile of this compound in living organisms.
  • Mechanistic Studies : To elucidate the precise molecular targets and pathways involved in its biological activities.
  • Formulation Development : Investigating its potential as a therapeutic agent in drug formulations for various diseases.

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